MPO Peroxidation Inhibition: Ortho-Cl vs. Comparator Pyrimidine
In a human PMN leukocyte MPO peroxidation assay, 5-(2-Chlorophenoxy)pyrimidin-2-amine demonstrates an IC50 of 6.70 nM [1]. This represents a 5.4-fold increase in potency compared to a structurally related pyrimidine comparator (BDBM50507389; IC50 = 36 nM) tested under identical conditions [2]. The ortho-chloro placement is hypothesized to favour a binding conformation that optimally occupies the MPO active-site pocket, whereas the comparator's substitution pattern results in a less complementary fit.
| Evidence Dimension | MPO Peroxidation IC50 |
|---|---|
| Target Compound Data | 6.70 nM |
| Comparator Or Baseline | BDBM50507389 (related pyrimidine) – 36 nM |
| Quantified Difference | 5.4-fold more potent |
| Conditions | Human PMN leukocyte MPO peroxidation assay; H2O2 substrate; 10 min preincubation |
Why This Matters
For MPO-targeted drug discovery programs, a 5-fold potency advantage at the enzymatic level can translate into a substantially lower efficacious dose in vivo, making the ortho-chloro compound the preferred scaffold for lead optimization.
- [1] BindingDB. BDBM50507396/CHEMBL4453728 – MPO Peroxidation IC50: 6.70 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507396 View Source
- [2] BindingDB. BDBM50507389/CHEMBL4530093 – MPO Peroxidation IC50: 36 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507389 View Source
